![molecular formula C13H15ClN2OS B2858334 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-79-9](/img/structure/B2858334.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide
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Overview
Description
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is a derivative of benzothiazole . Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is in good agreement with elemental and spectral data . The infrared spectra showed characteristic absorption bands at various frequencies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” include the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Scientific Research Applications
Antimicrobial and Biological Activity
The synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole led to compounds exhibiting significant in vitro antimicrobial screening against various bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel & Shaikh, 2010).
Anticonvulsant and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One particular compound emerged as the most effective anticonvulsant, also displaying promising neuroprotective effects (Hassan, Khan, & Amir, 2012).
Agricultural Applications
Research on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications showed these carrier systems modify release profiles of the fungicides, reducing toxicity and potentially improving fungal disease management in plants (Campos et al., 2015).
Future Directions
The future directions in the research of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, could involve further exploration of their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Additionally, the development of synthetic processes is one of the most significant problems facing researchers .
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-3-4-5-11(17)15-13-16-12-8(2)6-9(14)7-10(12)18-13/h6-7H,3-5H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBATOWJDAJRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide |
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